molecular formula C7H3BrClNS B8119833 2-Bromo-1-chloro-4-thiocyanatobenzene

2-Bromo-1-chloro-4-thiocyanatobenzene

Cat. No.: B8119833
M. Wt: 248.53 g/mol
InChI Key: ZJZCCDZDGHDGJA-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-thiocyanatobenzene is an organic compound with the molecular formula C7H3BrClNS. It is characterized by the presence of bromine, chlorine, and thiocyanate functional groups attached to a benzene ring. This compound is notable for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the bromination and chlorination of benzene to form 2-bromo-1-chlorobenzene, which is then reacted with thiocyanate under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas, followed by thiocyanation using thiocyanate salts. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-chloro-4-thiocyanatobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1-chloro-4-thiocyanatobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. The bromine and chlorine atoms can also influence the reactivity and binding properties of the compound. These interactions can affect biological pathways and molecular processes, making it a valuable compound for research .

Properties

IUPAC Name

(3-bromo-4-chlorophenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-3-5(11-4-10)1-2-7(6)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZCCDZDGHDGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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